molecular formula C19H18Cl2N8O2S B10933656 N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine

N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B10933656
M. Wt: 493.4 g/mol
InChI Key: KOYMMJHNMSBALW-UHFFFAOYSA-N
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Description

N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine is a complex organic compound that features a unique combination of functional groups, including pyrazole, thiadiazole, and nitro groups

Preparation Methods

The synthesis of N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the 2,6-dichlorobenzyl group: This step involves the alkylation of the pyrazole ring with 2,6-dichlorobenzyl chloride.

    Synthesis of the thiadiazole ring: This can be done by reacting thiosemicarbazide with an appropriate carboxylic acid derivative.

    Coupling of the pyrazole and thiadiazole rings: This step involves the formation of a C-N bond between the two heterocycles.

    Introduction of the nitro group: This can be achieved through nitration reactions using nitric acid or other nitrating agents.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst, leading to the reduction of the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated benzyl group, using nucleophiles such as amines or thiols.

    Cyclization: Under certain conditions, the compound may undergo intramolecular cyclization to form new ring structures.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Industrial Chemistry: The compound may serve as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may inhibit the activity of certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine can be compared with other similar compounds, such as:

These comparisons highlight the unique combination of functional groups and structural features of this compound, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C19H18Cl2N8O2S

Molecular Weight

493.4 g/mol

IUPAC Name

N-[1-[(2,6-dichlorophenyl)methyl]pyrazol-3-yl]-5-[2-(3,5-dimethyl-4-nitropyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C19H18Cl2N8O2S/c1-11-18(29(30)31)12(2)28(25-11)9-7-17-23-24-19(32-17)22-16-6-8-27(26-16)10-13-14(20)4-3-5-15(13)21/h3-6,8H,7,9-10H2,1-2H3,(H,22,24,26)

InChI Key

KOYMMJHNMSBALW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCC2=NN=C(S2)NC3=NN(C=C3)CC4=C(C=CC=C4Cl)Cl)C)[N+](=O)[O-]

Origin of Product

United States

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